

Current Clinical Trial Context for Vidofludimus Calcium

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Compound Focus: Vidofludimus

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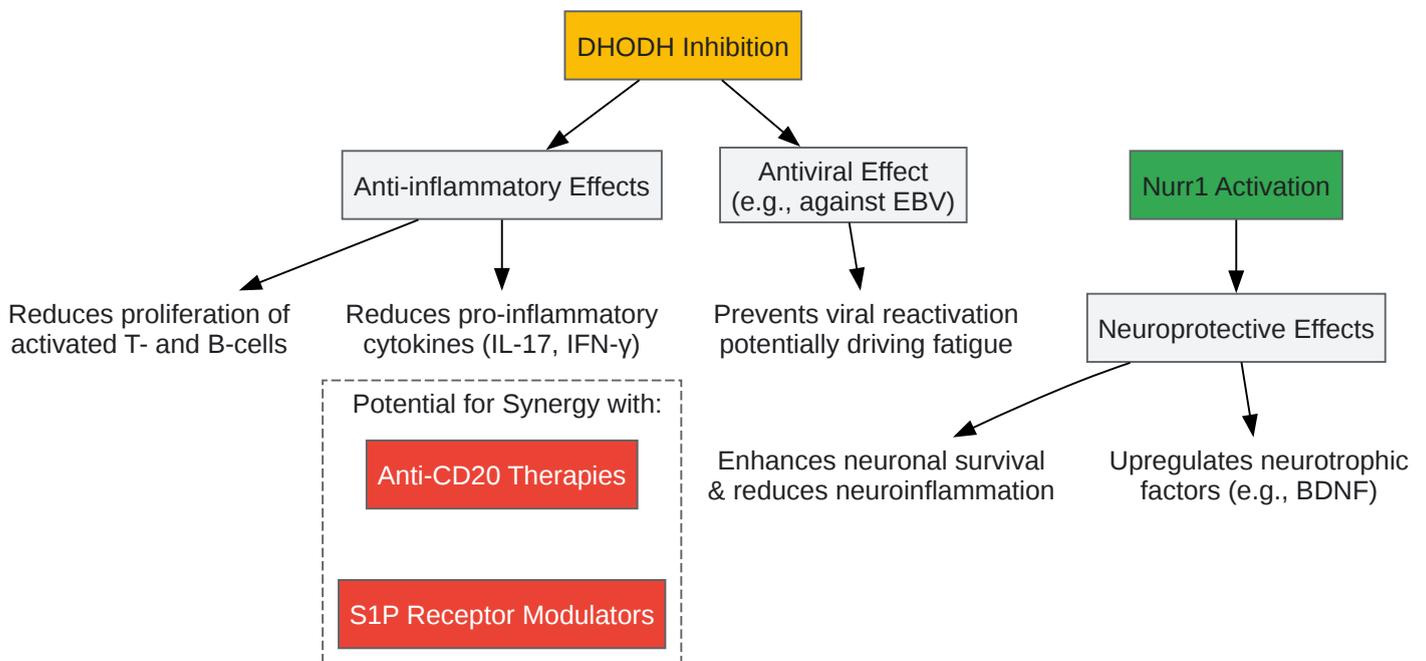
The table below summarizes the key ongoing clinical trials for **vidofludimus** calcium, which provide context for its current stage of development [1] [2].

Trial Name	Phase	Multiple Sclerosis Type	Primary Endpoint(s)	Status & Expected Data
ENSURE Program	Phase 3	Relapsing MS (RMS)	Time to first relapse; time to 12-week confirmed disability worsening (CDW) [2].	Fully enrolled; top-line data expected by end of 2026 [1] [2].
CALLIPER	Phase 2	Progressive MS (PMS), including Primary Progressive MS (PPMS) and Secondary Progressive MS (SPMS) [1] [3].	Brain volume change (primary); 24-week CDW (key secondary) [3].	Top-line data reported; phase 3 planning supported by results [1] [3].

Potential Mechanisms Supporting Synergy

While direct combination study data is absent, the established mechanisms of action of **vidofludimus** calcium suggest theoretical pathways for synergy. Its unique dual activity differentiates it from other

common therapies. The diagram below illustrates these core mechanisms and how they could logically complement other treatment approaches.



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The mechanisms shown in the diagram are supported by the following experimental evidence:

- **DHODH Inhibition:** In vitro, **vidofludimus** calcium inhibits T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN- γ [4] [5]. Its antiviral effect, specifically the dose-dependent reduction of Epstein-Barr virus (EBV) reactivation, was also demonstrated in B cells and epithelial cells in vitro [6].
- **Nurr1 Activation:** Preclinical data from cell lines (e.g., rat neuronal, human microglial) show that **vidofludimus** calcium upregulates Nurr1 target genes (e.g., BDNF, SOD1, TH) and protects neurons under pro-apoptotic conditions. It also reduced disease severity in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS [6].

Guidance for Future Combination Studies

For researchers designing combination studies, the following points can be considered based on the monotherapy data:

- **Rationale for Combination:** A scientifically grounded approach would be to combine **vidofludimus** calcium with agents that have complementary but non-overlapping mechanisms. For instance, pairing its intracellular anti-inflammatory and neuroprotective effects with a monoclonal antibody that targets B-cells (e.g., anti-CD20 therapies) or with S1P receptor modulators that sequester lymphocytes in lymph nodes.
- **Key Metrics to Monitor:** Based on the phase 2 and 3 trial designs, efficacy should be evaluated using:
 - **Clinical Endpoints:** Time to confirmed disability worsening (CDW), relapse rate, and patient-reported outcomes like fatigue [1] [6] [5].
 - **Imaging Biomarkers:** MRI activity (new/enlarging T2 lesions, gadolinium-enhancing lesions) and brain volume loss (especially thalamic volume) [1] [3].
 - **Serum Biomarkers:** Neurofilament light chain (NfL) levels, which were consistently reduced with **vidofludimus** calcium treatment in the CALLIPER trial [6].
- **Safety Considerations:** Given its clean safety and tolerability profile observed in trials to date—with adverse event rates similar to placebo and low discontinuation rates—**vidofludimus** calcium appears to be a promising candidate for combination regimens where additive toxicity is a concern [1] [4] [5].

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